molecular formula C10H16N4O B15291224 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B15291224
M. Wt: 208.26 g/mol
InChI Key: JOXJYNBJLZCGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with an aldehyde group at position 4 and an isobutylazetidine moiety at position 1. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, which may enhance binding affinity in biological systems, while the triazole moiety is known for its stability and versatility in medicinal chemistry .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-[1-(2-methylpropyl)azetidin-3-yl]triazole-4-carbaldehyde

InChI

InChI=1S/C10H16N4O/c1-8(2)3-13-5-10(6-13)14-4-9(7-15)11-12-14/h4,7-8,10H,3,5-6H2,1-2H3

InChI Key

JOXJYNBJLZCGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C1)N2C=C(N=N2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through a multi-step process. One common method involves the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using common reagents like halogens or nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde lies in its azetidine substituent. Comparable derivatives include:

Compound Name Substituent at Position 1 Key Structural Differences
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl Lacks azetidine; increased hydrophobicity
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Pyridinyl Aromatic nitrogen enhances solubility
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Chlorophenyl Electron-withdrawing Cl affects reactivity
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl Fluorine improves metabolic stability
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Acetylpiperidinyl Six-membered ring vs. azetidine; flexibility

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (aq.)
Target Compound ~235.3 1.8 Moderate
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde 187.2 2.3 Low
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 174.2 1.2 High
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 236.3 1.5 Moderate

The isobutylazetidine group in the target compound balances lipophilicity (LogP ~1.8) and solubility, making it more drug-like than phenyl derivatives but less polar than pyridinyl analogs .

Pharmacological Activity

Triazole-4-carbaldehydes are explored for:

  • Enzyme Inhibition : 1-Phenyl derivatives show cholinesterase inhibitory activity .
  • Anticancer Activity : Fluorophenyl analogs exhibit cytotoxicity via kinase inhibition .
  • Antimicrobial Effects : Pyridinyl derivatives demonstrate bacterial growth suppression .

The azetidine substituent in the target compound may enhance target selectivity due to its rigid geometry, though specific biological data are pending. Comparatively, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde shows superior enzyme inhibition (IC₅₀ = 0.8 μM for AChE) , while the pyridinyl analog’s solubility aids in bioavailability .

Q & A

Q. What are the recommended synthetic routes for 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of triazole-carbaldehyde derivatives typically employs click chemistry (azide-alkyne cycloaddition) or multicomponent reactions . For analogous compounds, optimized conditions include:

  • Azide-alkyne cycloaddition : Copper-catalyzed (CuAAC) in ethanol at 80–100°C for 2–4 hours, achieving yields >85% .
  • One-pot synthesis : Combining aldehyde precursors with azetidine derivatives in ethanol or DMF, using sodium acetate as a base .
    Key factors affecting yield include solvent polarity (ethanol preferred for solubility), temperature control (80–100°C to avoid side reactions), and catalyst purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify the triazole proton (δ 8.1–8.3 ppm) and aldehyde group (δ 9.8–10.1 ppm). Azetidine ring protons appear as multiplet signals (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the triazole and azetidine moieties. High-resolution data (≤0.8 Å) is recommended for accurate refinement .

Q. What are the preliminary applications of this compound in materials science or medicinal chemistry?

  • Materials science : Triazole-carbaldehydes act as ligands for metal-organic frameworks (MOFs) or crosslinkers in polymers due to their rigid, planar structure and aldehyde reactivity .
  • Medicinal chemistry : The azetidine moiety may enhance bioavailability in drug candidates targeting enzymes (e.g., kinase inhibitors). In silico docking studies (AutoDock Vina) predict binding affinities to targets like COX-2 .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the azetidine ring?

The azetidine ring’s stereochemistry (C3 substitution) requires careful control:

  • Chiral auxiliaries : Use (R)- or (S)-isobutyl groups to direct ring closure .
  • Dynamic kinetic resolution : Employ palladium catalysts to favor enantioselective pathways .
  • Circular dichroism (CD) : Validate stereochemical outcomes post-synthesis .
    Contradictions in reported enantiomeric excess (e.g., 75% vs. 90%) may arise from solvent polarity or catalyst loading variations .

Q. How do crystallographic data discrepancies impact structural interpretation?

Discrepancies in bond angles or torsional strains (e.g., triazole-azetidine dihedral angles varying by 5–10°) can arise from:

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands .
  • Disorder modeling : Partial occupancy refinement for flexible isobutyl groups .
    Cross-validation with DFT calculations (B3LYP/6-31G*) resolves ambiguities in electron density maps .

Q. What strategies optimize the compound’s stability under biological assay conditions?

  • pH adjustments : Stabilize the aldehyde group by maintaining pH 7.4 (PBS buffer) to prevent hydrate formation .
  • Lyophilization : Store as a lyophilized powder at -80°C to avoid hydrolysis of the triazole ring .
    Contradictory stability reports (e.g., degradation at 37°C vs. room temperature) highlight the need for assay-specific stability profiling .

Q. How can computational methods predict reactivity for downstream derivatization?

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., aldehyde carbon: LUMO ≈ -1.8 eV) .
  • Molecular dynamics (MD) : Simulate solvation effects in DMSO or water to guide solvent selection for reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.